Home > Products > Screening Compounds P55776 > Carpipramine maleate
Carpipramine maleate - 100482-23-3

Carpipramine maleate

Catalog Number: EVT-1592827
CAS Number: 100482-23-3
Molecular Formula: C32H42N4O5
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carpipramine maleate is an organic molecular entity.
Introduction to Carpipramine Maleate in Neuropsychopharmacology

Historical Development and Pharmacological Classification

Carpipramine was synthesized in the 1970s through strategic molecular hybridization, with initial clinical trials published in 1978 [1]. Early research identified its dual potential: a desinhibitory effect on psychomotor retardation comparable to antidepressants, combined with antipsychotic properties effective against psychotic symptoms [1] [4]. Japanese and European researchers spearheaded its development, with multicenter trials establishing efficacy in treatment-resistant populations, particularly hebephrenic and depressed schizophrenic subtypes [1]. The seminal French trial (n=131) documented unprecedented improvements in patients with "ideomotor slowliness and blunting of affect" – symptom domains typically unresponsive to first-generation antipsychotics [1].

Pharmacologically, carpipramine defies straightforward classification. While structurally aligned with tricyclic antidepressants, its functional profile combines:

  • D₂ receptor modulation: Partial antagonism distinct from classical neuroleptics
  • Serotonergic engagement: 5-HT₂A affinity modulating dopamine neurotransmission
  • Adaptive psychomotor activation: Unique desinhibitory action on affective expression [1] [2]

This triad of actions prompted its designation as a second-generation antipsychotic (SGA) despite early development, primarily due to its lower incidence of extrapyramidal symptoms compared to typical neuroleptics and its receptor binding profile showing D₂/5-HT₂A occupancy ratios [2] [5]. Clinical evidence further solidified this classification when meta-analyses demonstrated carpipramine's comparable efficacy to reference SGAs while maintaining a differentiated side effect profile [2].

Table 1: Key Clinical Trials in Carpipramine Development

YearDesignSample SizeKey FindingsReference
1978Multicenter survey131 psychotic subjectsSignificant response in hebephrenic (71%) and depressed schizophrenic subtypes (68%); minimal motor side effects [1]
1975Open-label dose study75 acute/chronic schizophrenia400-800mg/day reduced somatic hallucinations within 10 days; no significant EPS [4]
2014Meta-analysis (RCTs)290 across 4 trialsComparable efficacy to pooled antipsychotics (OR=1.12, 95% CI: 0.78-1.61) [2] [5]

Structural Analogy to Tricyclic and Butyrophenone Derivatives

Carpipramine's molecular design represents a calculated fusion of pharmacophores from two distinct psychotropic classes. The core structure features:

  • A dibenzazepine moiety identical to imipramine-derived tricyclics
  • A 4-(4-hydroxyphenyl)-1-piperidinyl)butan-1-one side chain analogous to butyrophenone antipsychotics [4] [7]

This hybrid architecture positions carpipramine at the intersection of antidepressant and antipsychotic pharmacodynamics. The tricyclic foundation confers affinity for monoamine transporters, albeit weaker than classic tricyclic antidepressants like trimipramine. Comparative molecular analyses reveal that carpipramine's tertiary amine configuration resembles trimipramine (methylated nitrogen), enhancing lipophilicity and central penetration [7] [9]. Meanwhile, the butyrophenone-derived side chain introduces steric properties favoring D₂ receptor engagement, though with lower potency than haloperidol [4].

Functional consequences of this duality emerged in receptor binding assays:

  • Dopamine D₂ dissociation constant (Kd): 143-210 nM, indicating moderate affinity
  • Serotonin 5-HT₂A affinity: Ki ≈ 32 nM, exceeding its D₂ binding
  • Histamine H₁ receptor occupancy: Ki < 10 nM, explaining sedative properties [7] [9]

The structural integration of butyrophenone elements proved particularly consequential for carpipramine's clinical profile. Unlike pure tricyclics that exacerbate psychosis, the appended butyrophenone moiety confers antipsychotic efficacy while tempering tricyclic-induced dopamine hyperactivity. This balance enables carpipramine's paradoxical activating effect on blunted affect without aggravating positive symptoms – a functional signature observed in German trials using 400-800mg/day doses [4].

Table 2: Structural and Pharmacodynamic Comparison with Related Compounds

FeatureCarpipramineTrimipramine (Tricyclic)Haloperidol (Butyrophenone)
Core structureIminodibenzyl + butyrophenone side chainIminodibenzylButyrophenone
D₂ affinity (Ki, nM)143-2103470.3-1.5
5-HT₂A affinity (Ki, nM)~32~32150-300
H₁ affinity (Ki, nM)<10 (High)0.27-1.48 (Very high)>10,000 (Negligible)
Primary clinical effectDesinhibition + antipsychoticSedation + antidepressantAntipsychotic (dopamine blockade)

Position Within the Iminodibenzyl-Class Antipsychotics

Carpipramine occupies a distinct niche within the iminodibenzyl antipsychotics, a subclass characterized by their dibenzazepine nucleus and atypical pharmacological properties. This group includes clocapramine and mosapramine, though carpipramine exhibits the most balanced receptor engagement profile [2] [5] [10]. Meta-analyses of randomized controlled trials (RCTs) reveal that while all three agents share the iminodibenzyl core, their clinical and receptor profiles diverge significantly:

  • Receptor Occupancy Ratios: Carpipramine demonstrates a D₂/5-HT₂A occupancy ratio of ≈3.0, intermediate between clocapramine (3.0) and mosapramine (7.4). This positions it closer to first-generation antipsychotics pharmacodynamically than to atypical agents like clozapine (ratio 49) [5]
  • Clinical Efficacy Patterns: Unlike mosapramine which shows preferential activity against positive symptoms (SMD=-0.22, p<0.01), carpipramine exhibits balanced efficacy across symptom domains, with particular strength in addressing negative symptoms and affective blunting [2] [5]
  • Differential Neurotransmitter Effects: In vivo studies demonstrate carpipramine's unique elevation of prefrontal dopamine turnover – an effect absent in clocapramine and mosapramine – potentially underpinning its pro-cognitive effects in schizophrenia [2]

The 2014 systematic review by Kishi et al. (n=2,324 across 15 RCTs) provides the most comprehensive comparison of iminodibenzyl antipsychotics. Their analysis confirmed carpipramine's statistical equivalence to pooled antipsychotics in response rates (OR=1.12, 95% CI: 0.78-1.61) and discontinuation rates [5]. Crucially, this meta-analysis established that carpipramine's classification as an SGA stems primarily from its functional effects rather than receptor binding characteristics. Its clinical profile resembles first-generation agents in overall efficacy while retaining second-generation advantages for specific symptom clusters [2] [10].

Table 3: Comparative Pharmacology of Iminodibenzyl-Class Antipsychotics

ParameterCarpipramineClocapramineMosapramine
D₂ receptor occupancyModerate (Kd≈150nM)High (Kd≈80nM)Very high (Kd≈40nM)
5-HT₂A occupancyHigh (Kd≈32nM)Moderate (Kd≈100nM)Low (Kd≈300nM)
D₂/5-HT₂A ratio~3.0~3.0~7.4
Therapeutic emphasisNegative symptoms, psychomotor retardationMixed positive/negative symptomsPositive symptoms
Response rate vs. comparatorsOR=1.12 (0.78-1.61)OR=0.98 (0.73-1.31)OR=1.21 (0.94-1.56)
Defining clinical trialFrench multicenter (n=131)Japanese RCTs (n=1,048)Aripiprazole comparator trials (n=986)

Carpipramine's mechanistic distinction within its class is most evident in its neurofunctional effects. Unlike clocapramine and mosapramine which primarily inhibit mesolimbic dopamine pathways, carpipramine modulates prefrontal-striatal circuits through combined serotonin-dopamine interactions. This circuit-selective action may explain its particular efficacy in deficit syndrome schizophrenia, where dorsolateral prefrontal cortex dysfunction underlies negative symptoms [1] [4]. Contemporary neuropharmacology thus positions carpipramine as the most "cortically oriented" iminodibenzyl antipsychotic – an agent that preferentially engages networks governing emotional expression and psychomotor initiative [2] [10].

Properties

CAS Number

100482-23-3

Product Name

Carpipramine maleate

IUPAC Name

(Z)-but-2-enedioic acid;1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide

Molecular Formula

C32H42N4O5

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C28H38N4O.C4H4O4/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;5-3(6)1-2-4(7)8/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

LQMNVYGQJJRMRR-BTJKTKAUSA-N

SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.